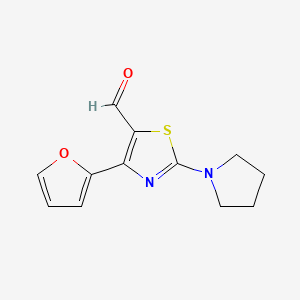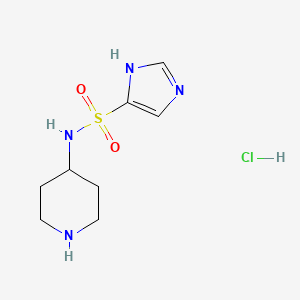![molecular formula C8H9Cl2N5 B1473306 {[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1177348-45-6](/img/structure/B1473306.png)
{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Overview
Description
{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a chemical compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of the Amine: The amine group can be introduced through a reductive amination reaction using a suitable reducing agent such as sodium borohydride.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, {[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry and as a precursor for the synthesis of other tetrazole derivatives.
Biology
In biology, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is also investigated for its potential use as a biochemical probe.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent.
Industry
In industry, the compound is used in the development of new materials, such as polymers and coatings. It is also used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of {[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-1H-tetrazole: A similar compound with a tetrazole ring and a chlorophenyl group, but lacking the amine group.
1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methanol: A similar compound with a hydroxyl group instead of an amine group.
1-(4-Chlorophenyl)-1H-tetrazol-5-yl)acetic acid: A similar compound with a carboxylic acid group instead of an amine group.
Uniqueness
The uniqueness of {[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the amine group allows for additional chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
[1-(4-chlorophenyl)tetrazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5.ClH/c9-6-1-3-7(4-2-6)14-8(5-10)11-12-13-14;/h1-4H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNZHPGLOTXPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1473230.png)






![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-methylazetidin-3-amine dihydrochloride](/img/structure/B1473241.png)

![4-[3-(2-Methoxyethoxy)azetidin-1-yl]-3-methylaniline](/img/structure/B1473246.png)
